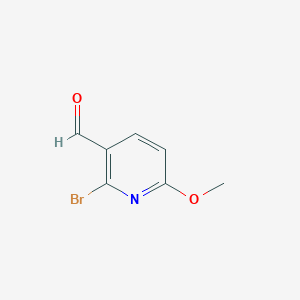

2-Bromo-6-methoxynicotinaldehyde

説明

Significance of Pyridine (B92270) Scaffolds in Bioactive Molecules and Catalysis

The pyridine ring, a nitrogen-containing heterocycle, is a fundamental scaffold in a vast array of clinically useful agents and natural products. researchgate.netdovepress.com Its presence is integral to the structure of essential biomolecules, including niacin (Vitamin B3) and Vitamin B6, as well as coenzymes like NAD and NADP. dovepress.com In the pharmaceutical industry, the pyridine moiety is a privileged structure, frequently incorporated into drug candidates to enhance water solubility and influence pharmacological profiles. dovepress.comnih.gov Many FDA-approved drugs contain a pyridine ring, highlighting its importance in treating a wide range of diseases. dovepress.com

Beyond its role in bioactive molecules, the pyridine scaffold is also pivotal in catalysis and materials science. researchgate.net Pyridine and its derivatives serve as essential ligands in organometallic chemistry and are employed in asymmetric catalysis. nih.gov The basic nature of the pyridine nitrogen allows it to form stable salts and act as an acid scavenger in chemical reactions. nih.gov This unique combination of properties makes the selective functionalization of the pyridine ring a significant area of research for creating novel pharmaceuticals, agrochemicals, and functional materials. researchgate.netresearchgate.net

Role of Halogenated and Alkoxy Substituents in Pyridine Chemistry

The introduction of halogen and alkoxy groups onto a pyridine ring profoundly modifies its electronic properties and reactivity, opening avenues for diverse chemical transformations. Halogenation, in particular, is a critical strategy for diversifying complex pyridine-containing molecules. nih.gov The halogen atom, such as bromine in 2-Bromo-6-methoxynicotinaldehyde, acts as a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the construction of more complex molecular architectures.

Halogens are generally electron-withdrawing, which influences the reactivity of the pyridine ring. nih.govnih.gov This property makes the ring more susceptible to nucleophilic substitution, which preferentially occurs at the ortho (C2/C6) and para (C4) positions relative to the ring nitrogen. nih.govyoutube.comyoutube.com

Alkoxy groups, such as the methoxy (B1213986) group (–OCH₃), also play a crucial role. While the oxygen is electronegative, the methoxy group can act as an electron-donating group through resonance, influencing the regioselectivity of further reactions. nih.gov The interplay between the electron-withdrawing bromo substituent and the potentially electron-donating methoxy group in this compound creates a unique electronic environment that can be exploited for specific synthetic outcomes.

Contextual Importance of Nicotinaldehyde Derivatives in Contemporary Chemical Research

Nicotinaldehyde and its derivatives are valuable intermediates in organic synthesis. The aldehyde functional group (–CHO) is a reactive site that can undergo a variety of chemical transformations. It can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of compounds. For instance, the oxidation of this compound yields 2-Bromo-6-methoxynicotinic acid, while its reduction produces 2-Bromo-6-methoxynicotinyl alcohol.

Furthermore, the aldehyde can participate in condensation reactions to form new carbon-carbon or carbon-nitrogen bonds, enabling the assembly of more intricate molecular frameworks. As a result, this compound serves as a key building block for chemists to synthesize novel compounds with potential applications in pharmaceutical and materials research. lookchem.com Its trifunctional nature—possessing a reactive aldehyde, a displaceable bromine atom, and a modifying methoxy group on a biologically relevant pyridine scaffold—makes it a highly valuable tool in modern chemical research.

Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1060810-41-4 | lookchem.comchemuniverse.com |

| Molecular Formula | C₇H₆BrNO₂ | lookchem.com |

| Molecular Weight | 216.03 g/mol | lookchem.com |

| Appearance | Colorless powder | |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | lookchem.com |

Structure

2D Structure

特性

IUPAC Name |

2-bromo-6-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)7(8)9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURXJGHWFLBUKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90743898 | |

| Record name | 2-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060810-41-4 | |

| Record name | 2-Bromo-6-methoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90743898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 2 Bromo 6 Methoxynicotinaldehyde

Reaction Pathway Elucidation for Formylation Processes

The introduction of a formyl group to create 2-Bromo-6-methoxynicotinaldehyde is a critical transformation. While specific mechanistic studies for the formylation of 2-bromo-6-methoxypyridine (B1266871) are not extensively detailed in the provided results, general principles of electrophilic aromatic substitution on pyridine (B92270) rings can be applied. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing effect of the nitrogen atom. However, the methoxy (B1213986) group at the 6-position is an activating group, donating electron density through resonance, which can facilitate electrophilic substitution. The bromine at the 2-position is a deactivating group but directs incoming electrophiles to the ortho and para positions. Given the positions of the existing substituents, the formylation likely occurs at the 3-position (nicotinaldehyde).

Formylation can be achieved through various methods, such as the Vilsmeier-Haack reaction, which employs a phosphorus oxychloride and a formamide (B127407) derivative (like DMF) to generate the electrophilic Vilsmeier reagent. The reaction would proceed via an initial attack of the pyridine ring on the electrophile, followed by the loss of a proton to restore aromaticity.

Role of the Aldehyde Functionality in Nucleophilic Additions and Condensations

The aldehyde group in this compound is a key site for a variety of chemical transformations, primarily nucleophilic additions and condensation reactions. The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com

Nucleophilic Addition:

In nucleophilic addition reactions, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This intermediate is then typically protonated to yield an alcohol. The reactivity of the aldehyde in these reactions is generally higher than that of ketones due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.orgyoutube.com

Common nucleophiles that can react with the aldehyde group include:

Grignard reagents (R-MgX): These strong nucleophiles add an alkyl or aryl group to the aldehyde, forming a secondary alcohol after workup. masterorganicchemistry.com

Organolithium reagents (R-Li): Similar to Grignard reagents, these also lead to the formation of secondary alcohols. masterorganicchemistry.com

Hydride reagents (e.g., NaBH4, LiAlH4): These reagents deliver a hydride ion (H-) to the aldehyde, reducing it to a primary alcohol. masterorganicchemistry.com

Cyanide (CN-): Addition of cyanide forms a cyanohydrin, which is a versatile intermediate for further synthetic transformations. masterorganicchemistry.com

Condensation Reactions:

The aldehyde functionality also participates in condensation reactions, where the initial nucleophilic addition is followed by a dehydration step. A classic example is the Wittig reaction, where a phosphonium (B103445) ylide reacts with the aldehyde to form an alkene. Another important condensation reaction is the formation of imines (Schiff bases) through reaction with primary amines.

Influence of Bromine and Methoxy Substituents on Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is significantly influenced by the electronic effects of the bromine and methoxy substituents.

Electrophilic Aromatic Substitution Reactivity

The pyridine ring is inherently electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. The substituents on the ring further modulate this reactivity.

Methoxy Group (-OCH3): The methoxy group at the 6-position is an activating group. It donates electron density to the ring through its +M (mesomeric) effect, which is stronger than its -I (inductive) effect. This increases the electron density on the ring, making it more susceptible to electrophilic attack.

Bromine Atom (-Br): The bromine atom at the 2-position is a deactivating group. It withdraws electron density from the ring through its -I effect, which outweighs its +M effect. This deactivates the ring towards electrophilic attack.

Nucleophilic Aromatic Substitution Reactivity

The pyridine ring, especially when substituted with electron-withdrawing groups, is susceptible to nucleophilic aromatic substitution (SNAr). youtube.com Halopyridines are known to undergo this type of reaction. youtube.com

In the case of this compound, the bromine atom at the 2-position is a potential leaving group in SNAr reactions. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group facilitates nucleophilic attack at the carbon bearing the bromine. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the ring is temporarily disrupted. youtube.com Subsequent expulsion of the bromide ion restores the aromaticity and yields the substitution product. The methoxy group, being an electron-donating group, would slightly disfavor this reaction compared to an unsubstituted halopyridine. However, the presence of the strongly electron-withdrawing aldehyde group would significantly promote the SNAr reaction.

Research has shown the successful synthesis of 2-Bromo-6-alkylaminopyridines from 2,6-dibromopyridine (B144722) via nucleophilic substitution, highlighting the feasibility of such reactions on similar scaffolds. georgiasouthern.edugeorgiasouthern.edu

Stereochemical Considerations in Reactions Involving the Aldehyde Group

Reactions involving the aldehyde group of this compound can have significant stereochemical implications, particularly when new chiral centers are formed.

The carbonyl carbon of the aldehyde is sp2-hybridized and trigonal planar. libretexts.org A nucleophile can attack this planar carbon from either face with equal probability, leading to a racemic mixture of enantiomers if the reaction creates a new stereocenter and no chiral influence is present.

However, if a chiral reagent or catalyst is used, or if there is a pre-existing chiral center in the molecule (which is not the case for this compound itself), the reaction can proceed with diastereoselectivity or enantioselectivity. For instance, the use of a chiral reducing agent for the reduction of the aldehyde to an alcohol could lead to the preferential formation of one enantiomer of the resulting primary alcohol.

Similarly, in reactions like the aldol (B89426) condensation, where the aldehyde acts as an electrophile, the stereochemical outcome of the newly formed stereocenters is a critical aspect. The relative orientation of the substituents in the transition state determines the stereochemistry of the product.

Applications of 2 Bromo 6 Methoxynicotinaldehyde As a Synthetic Intermediate

Precursor in Pharmaceutical Development

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, and the molecular framework of 2-Bromo-6-methoxynicotinaldehyde offers a fertile ground for the development of new drugs. It serves as a foundational scaffold that can be elaborated into more complex molecules with potential biological activity.

Synthesis of Biologically Active Molecules

The compound is a key starting material for constructing a variety of heterocyclic compounds, a class of molecules renowned for their presence in numerous pharmaceuticals. The aldehyde group can be readily converted into other functionalities such as alcohols, amines, or carboxylic acids, or used in condensation reactions to build larger molecular systems. The bromo- and methoxy-substituted pyridine (B92270) core is a common feature in many biologically active compounds, and this intermediate provides an efficient route to access them.

Design and Construction of Novel Drug Candidates

In the rational design of new drug candidates, this compound serves as a versatile building block. researchgate.net Its distinct functional groups allow medicinal chemists to systematically modify its structure and explore the structure-activity relationship (SAR) of new molecular entities. The bromine atom is particularly useful as it allows for the introduction of various substituents through cross-coupling reactions, a powerful tool in modern drug discovery. This enables the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Chemical Tool in Agrochemical Research

Similar to its role in pharmaceuticals, this compound is also a valuable intermediate in the synthesis of new agrochemicals. The pyridine moiety is a key component in many successful herbicides, insecticides, and fungicides. The ability to use this compound to create libraries of novel pyridine derivatives is crucial for discovering new active ingredients that can help ensure global food security. It is considered an important raw material and intermediate for the synthesis of agrochemicals. sgtlifesciences.com

Development of Ligands for Metal Complexes in Catalysis and Materials Science

The field of coordination chemistry leverages specifically designed organic molecules, or ligands, to bind with metal ions, creating complexes with unique catalytic or material properties. The nitrogen atom within the pyridine ring of this compound makes it an excellent candidate for such applications.

Ligand Design and Synthesis

The synthesis of advanced ligands is a critical aspect of developing new catalysts. Research on similar structures, such as 2,6-diaminopyridine (B39239) derivatives, has shown that the pyridine framework is highly effective in stabilizing metal complexes. georgiasouthern.edu Following analogous synthetic strategies, the aldehyde group of this compound can be transformed, for example, into an imine or an amine, to create multidentate ligands capable of forming stable and specific complexes with a variety of metal ions. This adaptability allows for the creation of tailored ligands for specific catalytic processes or for the development of new materials with desired electronic or magnetic properties. georgiasouthern.edu

Enhancement of Reaction Efficiency in Catalytic Cycles

The electronic properties of ligands play a crucial role in the efficiency of a catalytic cycle. The methoxy (B1213986) group on the pyridine ring of this compound acts as an electron-donating group. This influences the electron density at the nitrogen atom and, consequently, the properties of the resulting metal complex. By modifying the electronic environment of the metal center, ligands derived from this intermediate can enhance the rate and selectivity of catalytic reactions. For instance, in cross-coupling reactions, the choice of ligand is paramount for achieving high yields and preventing unwanted side reactions.

Contributions to Complex Molecular Architecture Construction

Extensive research of available scientific literature and chemical databases did not yield specific examples of the application of this compound in the construction of complex molecular architectures. While this compound possesses reactive functional groups—a bromo substituent, a methoxy group, and an aldehyde on a pyridine ring—that suggest its potential as a versatile building block in organic synthesis, detailed research findings on its use for assembling intricate molecular frameworks are not publicly documented.

The inherent reactivity of the aldehyde group allows for various transformations such as Wittig reactions, aldol (B89426) condensations, and reductive aminations, which are fundamental in carbon-carbon and carbon-nitrogen bond formation. The bromo and methoxy groups on the pyridine ring could, in principle, be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce further complexity and build larger scaffolds.

However, without specific studies detailing these applications for this compound, any discussion on its role in complex molecular architecture would be speculative. The scientific community has not, to date, published research that specifically highlights the use of this intermediate in the total synthesis of natural products or the construction of other complex organic molecules.

Further research and publication in this specific area would be necessary to provide the detailed findings and data tables requested.

Medicinal Chemistry Research and Biological Activity Profiling of 2 Bromo 6 Methoxynicotinaldehyde Derivatives

Investigation of Antimicrobial and Antifungal Activity

The investigation into the direct antimicrobial and antifungal properties of 2-Bromo-6-methoxynicotinaldehyde is not extensively documented in the available scientific literature. While various bromo- and methoxy-substituted heterocyclic compounds have been explored for their potential as anti-infective agents, specific data focusing on this compound is limited. Research into related structures, such as 6-bromoindolglyoxylamide derivatives, has shown intrinsic antimicrobial activity against Gram-positive bacteria and moderate to excellent antifungal properties. nih.gov Similarly, other monomeric alkaloids containing bromo-substituents have demonstrated inhibitory effects against a range of bacteria and fungi. nih.gov However, these studies focus on different molecular scaffolds, and the direct attribution of these activities to this compound itself cannot be made without dedicated research.

Exploration of Antioxidant Properties and DNA Damage Protection

The antioxidant potential and DNA damage protection capabilities of this compound have not been a primary focus of the research reviewed. Studies on related chemical classes offer some context on how bromo- and methoxy-substituents can influence such biological activities. For instance, research on various phenolic acids has shown that methoxyl groups can promote antioxidant activity. nih.gov In a different context, the anticancer agent 3-bromopyruvate (B3434600) has been shown to induce DNA damage through the generation of reactive oxygen species in cancer cells. nih.gov Furthermore, bromodomain (BRD) proteins are recognized as important participants in DNA damage response pathways, highlighting the role of bromo-containing structures in cellular repair mechanisms. nih.gov However, these findings pertain to different molecular entities. Direct experimental evidence detailing the antioxidant or DNA protective effects of this compound or its immediate derivatives is not prominently featured in existing studies. pensoft.netpensoft.net

Applications in Diagnostic Agent Development

The chemical structure of this compound, featuring a reactive aldehyde group and a bromo-substituted pyridine (B92270) ring, makes it a valuable precursor in the synthesis of specialized diagnostic agents. Its utility is particularly noted in the development of probes for neurodegenerative diseases.

Derivatives originating from bromo-methoxy-pyridine scaffolds are instrumental in creating imaging agents for the detection of abnormal prion protein (PrPSc) aggregates, which are hallmarks of fatal neurodegenerative conditions known as prion diseases or transmissible spongiform encephalopathies (TSEs). nih.govfishersci.com The definitive diagnosis of these diseases often relies on the post-mortem detection of PrPSc in brain tissue, underscoring the need for non-invasive diagnostic tools that can identify these deposits in living patients. fishersci.com

Researchers have successfully developed radioiodinated probes that can cross the blood-brain barrier and selectively bind to these prion plaques. These probes are often synthesized through multi-step processes where a precursor molecule like this compound can be modified and subsequently radioiodinated. The resulting agents allow for the visualization of PrPSc deposits, offering a potential method for early and accurate diagnosis.

A significant application of this compound derivatives is in the creation of radioiodinated probes for Single-Photon Emission Computed Tomography (SPECT) imaging. nih.gov SPECT is a nuclear medicine imaging technique that can visualize the distribution of radiolabeled compounds in the body, making it a powerful tool for diagnosing neurological disorders.

Research has focused on synthesizing various families of compounds, such as iodobenzofuran (IBF) and 2-(benzofuran-2-yl)-chromone (BFC) derivatives, designed to bind with high affinity to prion aggregates. These probes are labeled with iodine-125 (B85253) (125I) for preclinical evaluation. Studies have demonstrated that these derivatives exhibit promising binding properties to prion proteins and, in some cases, high brain uptake followed by good clearance, which are critical characteristics for effective in vivo imaging agents.

For example, specific 125I-labeled IBF derivatives were evaluated for their ability to bind to recombinant mouse prion protein (rMoPrP) aggregates and for their biodistribution in mice. The findings from these studies highlight the potential of these compounds as clinically applicable prion imaging probes.

Table 1: Research Findings on Prion Imaging Probes Derived from Related Scaffolds

| Derivative Class | Key Findings | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| Iodobenzofuran (IBF) Derivatives | Strong adsorption on recombinant prion protein aggregates. pensoft.net | 12.3 nM ([125I]5-IBF-NHMe) | pensoft.net |

| High initial brain uptake and good clearance ([125I]6-IBF-NH2). pensoft.net | Not specified | pensoft.net | |

| 2-(Benzofuran-2-yl)-chromone (BFC) Derivatives | High binding affinities for recombinant prion protein aggregates. | 22.6-47.7 nM | |

| High brain uptake and favorable washout ([125I]BFC-OMe & [125I]BFC-NH2). | Not specified | ||

| (trans, trans)-1-bromo-2,5-bis-(3-hydroxycarbonyl-4-hydroxy)styrylbenzene (BSB) | Selectively bound to compact plaques of prion protein (PrP). nih.gov | Not specified | nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Substituent Effects (Bromo, Methoxy (B1213986), Aldehyde) with Biological Activities

The biological activity of 2-Bromo-6-methoxynicotinaldehyde is intrinsically linked to the electronic and steric properties of its substituents: the bromo, methoxy, and aldehyde groups, all attached to a central pyridine (B92270) ring.

The pyridine ring itself is a common scaffold in medicinal chemistry, known for its ability to engage in various biological interactions. Its nitrogen atom can act as a hydrogen bond acceptor, which is a critical interaction in many enzyme active sites.

The bromo substituent at the 2-position significantly influences the molecule's properties. Halogens like bromine can modulate the electronic distribution within the pyridine ring and can also serve as a handle for further chemical modifications. In some contexts, halogen substituents can increase the potency of a compound. For instance, in a series of methylphenidate analogs, which feature a pyridine ring, derivatives with m- or p-halo substituents were found to be more potent inhibitors of the dopamine (B1211576) transporter. nih.gov

The aldehyde group (-CHO) at the 3-position is a key functional group that can participate in various interactions, including the formation of covalent bonds with nucleophilic residues in enzyme active sites, such as cysteine or lysine. This reactivity can lead to potent enzyme inhibition. However, the high reactivity of aldehydes can also present challenges in drug design due to potential off-target effects.

An illustrative summary of the general influence of these substituents on the biological activity of pyridine-based compounds is presented in the table below.

| Substituent | Position | General Influence on Biological Activity of Pyridine Scaffolds | Potential Role in this compound |

| Bromo | 2 | Can increase potency; acts as a synthetic handle. | May enhance binding affinity to target proteins. |

| Methoxy | 6 | Often enhances antiproliferative activity; can improve metabolic stability. | Could contribute to increased efficacy and favorable pharmacokinetic properties. |

| Aldehyde | 3 | Can form covalent bonds with enzyme residues, leading to potent inhibition. | Likely a key pharmacophoric feature responsible for the compound's mechanism of action. |

Impact of Core Scaffold Modifications on Biological Efficacy and Selectivity

Modifications to the central pyridine scaffold of this compound are a key strategy in drug discovery to enhance biological efficacy and selectivity. The pyridine core is considered a "privileged scaffold" due to its prevalence in a wide range of biologically active compounds, including many approved drugs.

Alterations to the core structure can have profound effects. For example, changing the position of the nitrogen atom within the six-membered ring can alter the molecule's dipole moment and its ability to interact with target proteins. Similarly, the introduction of additional nitrogen atoms to form, for instance, a pyrimidine (B1678525) or a triazine ring, would significantly change the electronic properties and hydrogen bonding capabilities of the scaffold.

Even subtle modifications, such as the placement of substituents, can drastically affect activity. Studies on substituted anilinoquinazolines, which are kinase inhibitors, have shown that the precise positioning of functional groups is critical for potent inhibition. drugdesign.org This highlights the importance of the spatial arrangement of the bromo, methoxy, and aldehyde groups on the pyridine ring of this compound for its biological function.

Furthermore, the development of macrocyclic kinase inhibitors has underscored the importance of scaffold rigidity. nih.govbiorxiv.org While this compound is not a macrocycle, the principle of optimizing the scaffold to present key binding groups in a favorable conformation is a central tenet of rational drug design.

Rational Design Principles for Enhanced Bioactivity

The rational design of more potent and selective analogs of this compound is guided by an integrated approach that often begins with a foundational molecular scaffold. nih.gov This process leverages structural information, often from X-ray crystallography of the target protein, to guide medicinal chemistry efforts.

One key principle is the optimization of interactions with the target protein. For example, in the design of kinase inhibitors, a common strategy is to design molecules that can form specific hydrogen bonds with the "hinge" region of the kinase domain. researchgate.net If the biological target of this compound were a kinase, its pyridine nitrogen could potentially serve as a hinge-binding element.

Computational methods play a significant role in modern rational drug design. purdue.edu Techniques such as molecular docking and molecular dynamics simulations can be used to predict how analogs of this compound might bind to a target protein and to estimate their binding affinities. This allows for the prioritization of the synthesis of compounds that are most likely to have improved activity.

Analysis of Binding Thermodynamics and Enzyme Kinetics for Ligand-Target Interactions

Understanding the thermodynamics of how a ligand binds to its target protein is a powerful tool in drug discovery. The binding affinity of a ligand is determined by the change in Gibbs free energy (ΔG) upon binding, which is composed of both enthalpic (ΔH) and entropic (ΔS) contributions.

An enthalpically driven binding event is typically characterized by the formation of strong, favorable interactions such as hydrogen bonds and van der Waals contacts between the ligand and the protein. nih.gov In the case of this compound, the methoxy and aldehyde groups could contribute to a favorable enthalpy of binding through hydrogen bonding, while the pyridine ring and bromo substituent could participate in van der Waals interactions.

Isothermal titration calorimetry (ITC) is a key experimental technique used to measure the thermodynamic parameters of ligand binding. nih.gov Such studies on analogs of this compound could provide valuable insights into the forces driving the ligand-target interaction and guide further optimization efforts. For example, if binding is found to be primarily enthalpically driven, efforts could be focused on introducing new functional groups that can form additional hydrogen bonds.

Enzyme kinetics studies are also essential for characterizing the mechanism of inhibition. For an aldehyde-containing compound like this compound, it would be important to determine if it acts as a reversible or irreversible inhibitor, and to measure its inhibition constant (Ki). This information is critical for understanding the compound's potency and duration of action.

Advanced Analytical Characterization Techniques for Research Intermediates and Products

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental for elucidating the molecular structure of 2-Bromo-6-methoxynicotinaldehyde. While comprehensive public data is limited, the expected spectroscopic characteristics can be inferred from its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the aldehyde proton, and the methoxy (B1213986) group protons. The aldehyde proton (CHO) would typically appear as a singlet in the downfield region (around 9-10 ppm). The two aromatic protons would appear as doublets, with their chemical shifts and coupling constants dictated by their positions relative to the bromine, methoxy, and aldehyde groups. The methoxy (OCH₃) protons would be visible as a singlet, typically around 3.5-4.5 ppm.

¹³C NMR: The carbon NMR spectrum would provide evidence for each of the seven unique carbon atoms in the molecule. This includes the carbonyl carbon of the aldehyde, the carbons of the pyridine ring (some showing C-Br and C-O coupling), and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key expected absorption bands for this compound would include:

A strong carbonyl (C=O) stretching band from the aldehyde group, typically in the region of 1680-1715 cm⁻¹.

C-H stretching vibrations from the aromatic ring and the aldehyde group.

C-O stretching from the methoxy ether group.

Characteristic C=C and C=N stretching vibrations from the pyridine ring.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and elemental composition. For this compound (C₇H₆BrNO₂), the molecular ion peak (M⁺) would show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity at m/z 215 and 217.

Chromatographic Purity and Separation Studies (e.g., HPLC, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the primary methods for determining the purity of non-volatile compounds like this compound. A typical analysis would involve:

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.

Mobile Phase: A gradient mixture of an aqueous solvent (like water with a modifier such as formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol).

Detection: A UV detector set at a wavelength where the pyridine ring exhibits strong absorbance.

The result of an HPLC or UPLC analysis is a chromatogram showing the peak for the main compound and any impurity peaks. The purity is calculated based on the relative peak areas. Commercial suppliers often report purities of ≥95%. researchgate.net

| Technique | Typical Use | Expected Outcome |

| HPLC/UPLC | Purity assessment and quantification | A primary peak for the target compound with minor peaks for impurities. |

X-ray Crystallographic Analysis of Derivatives and Protein-Ligand Complexes

X-ray crystallography provides definitive, three-dimensional structural information. While no public crystal structure data exists for this compound itself, this technique would be invaluable for:

Unambiguous Structure Confirmation: Confirming the connectivity and stereochemistry of the molecule.

Analysis of Derivatives: Studying the solid-state structures of derivatives synthesized from this aldehyde.

Protein-Ligand Complexes: If the compound is used as a ligand or inhibitor, co-crystallization with a target protein can reveal the precise binding interactions at the atomic level, which is crucial for structure-based drug design.

Thermal Analysis (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are used to study the physical properties of a material as it is heated or cooled.

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and to detect other thermal events like phase transitions or decomposition. For a crystalline solid, a DSC thermogram would show a sharp endothermic peak corresponding to its melting point. This provides a measure of the compound's purity; impurities typically broaden the melting range and lower the melting point. While a specific melting point is not widely reported, a boiling point of 291.9 °C at 760 mmHg has been noted. sigmaaldrich.com

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. numberanalytics.commdpi.com It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost.

In the context of 2-Bromo-6-methoxynicotinaldehyde, DFT calculations would be invaluable for elucidating potential reaction mechanisms. For instance, researchers could model the transition states and intermediates of nucleophilic aromatic substitution reactions, a common reactivity pathway for bromo-substituted pyridines. By calculating the activation energies and reaction enthalpies, one could predict the most favorable reaction pathways and conditions. umn.eduacs.org Furthermore, DFT can be used to compute various molecular properties such as bond lengths, bond angles, vibrational frequencies (for comparison with experimental infrared and Raman spectra), and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic behavior. mdpi.com

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is particularly prominent in drug discovery for predicting the binding mode and affinity of a small molecule ligand, such as this compound, to a biological target, typically a protein or nucleic acid. nih.govyoutube.com

If this compound were being investigated as a potential therapeutic agent, molecular docking would be a critical first step. nih.gov Scientists would use docking software to place the molecule into the binding site of a target protein, and a scoring function would estimate the binding affinity. researchgate.net The results would provide hypotheses about the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein, guiding the design of more potent and selective analogs. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems by solving Newton's equations of motion for a collection of atoms. mdpi.com This technique allows researchers to observe the time evolution of a system, offering insights into conformational changes, flexibility, and the stability of molecular complexes. oup.comnih.gov

For this compound, MD simulations could be used to explore its conformational landscape in different environments, such as in solution. mdpi.com This is crucial as the biological activity of a molecule can be highly dependent on its accessible conformations. oup.com When combined with molecular docking, MD simulations can be used to assess the stability of the predicted ligand-protein complex over time. nih.govmdpi.com By simulating the complex, researchers can observe how the ligand and protein adjust to each other, providing a more realistic and detailed understanding of the binding event than static docking alone. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. fiveable.mejocpr.com QSAR models are built by correlating molecular descriptors (numerical representations of chemical information) with experimentally measured activities. mdpi.comwikipedia.org

Should a series of analogs of this compound be synthesized and tested for a particular biological activity, QSAR modeling could be employed to build a predictive model. jocpr.comacs.org This model could then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards molecules with the highest predicted potency and desired properties. fiveable.me QSAR is a powerful tool for lead optimization in drug discovery, helping to rationalize the structure-activity relationships within a chemical series. mdpi.comwikipedia.org

Future Research Trajectories and Broader Impact

Expanding the Scope of Synthetic Transformations for 2-Bromo-6-methoxynicotinaldehyde

Future research will undoubtedly focus on unlocking the full synthetic potential of this compound by exploring a wider array of chemical transformations. The bromine atom at the 2-position and the aldehyde group at the 3-position are prime targets for functionalization, offering numerous avenues for creating diverse molecular architectures.

Key areas for future synthetic exploration include:

Advanced Cross-Coupling Reactions: While Suzuki and Sonogashira couplings are standard, future work could explore less common but highly valuable cross-coupling reactions. This includes investigating Buchwald-Hartwig amination for the introduction of various nitrogen-containing moieties, Negishi coupling for the formation of carbon-carbon bonds with organozinc reagents, and Stille coupling with organotin compounds. These reactions would significantly broaden the range of substituents that can be introduced at the 2-position.

C-H Activation Strategies: Direct functionalization of the C-H bonds on the pyridine (B92270) ring represents a highly atom-economical and efficient approach to diversification. Research into regioselective C-H activation at the 4 and 5-positions of the 2-bromo-6-methoxypyridine (B1266871) core would open up new pathways for introducing novel functional groups without the need for pre-functionalized starting materials.

Multicomponent Reactions (MCRs): The aldehyde functionality of this compound makes it an ideal candidate for various MCRs. nih.gov Future investigations could focus on its application in reactions like the Ugi, Passerini, and Biginelli reactions. These one-pot reactions allow for the rapid assembly of complex molecules from three or more starting materials, offering a powerful strategy for generating libraries of novel compounds with potential biological activity. nih.gov

Photoredox Catalysis: The use of visible light-mediated photoredox catalysis can enable unique and previously inaccessible transformations. Future studies could explore the application of this technology to functionalize this compound, for instance, in radical-based additions to the aldehyde or in novel cross-coupling methodologies.

These expanded synthetic methodologies will be instrumental in generating a new generation of this compound derivatives with tailored properties for various applications.

Novel Therapeutic Areas and Diagnostic Applications

The inherent structural features of this compound and its derivatives make them promising candidates for exploration in new therapeutic and diagnostic arenas. The pyridine scaffold is a common motif in many biologically active compounds, and the specific substitution pattern of this molecule offers unique opportunities for drug design.

Potential future applications include:

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core that interacts with the ATP-binding site of the enzyme. The diverse functionalities that can be introduced onto the this compound scaffold make it an attractive starting point for designing novel kinase inhibitors targeting specific cancer-related or inflammatory pathways.

Neurodegenerative Disease Modulators: Substituted pyridines have shown promise in modulating pathways implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. Future research could focus on developing derivatives of this compound that can cross the blood-brain barrier and interact with targets like beta-amyloid aggregation or tau protein phosphorylation.

Antimicrobial Agents: The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents with novel mechanisms of action. The pyridine ring system is present in several natural and synthetic antimicrobial compounds. Libraries of this compound derivatives could be screened for activity against a broad spectrum of bacteria and fungi.

Fluorescent Probes for Bioimaging: By incorporating fluorogenic moieties through synthetic transformations, this compound can be converted into fluorescent probes. These probes could be designed to selectively bind to specific biomolecules or to be sensitive to changes in the cellular environment, enabling their use in advanced bioimaging techniques for diagnostic and research purposes.

A systematic approach involving high-throughput screening of diverse compound libraries derived from this compound will be crucial in identifying lead compounds for these novel therapeutic and diagnostic applications.

Green Chemistry Approaches in the Synthesis of Nicotinaldehyde Derivatives

The principles of green chemistry are increasingly influencing the design of chemical syntheses, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net Future research on the synthesis of this compound and its derivatives will likely incorporate these principles. researchgate.net

Key green chemistry strategies to be explored include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, often leading to cleaner reactions with fewer byproducts. nih.govacs.org Its application to the various synthetic transformations of this compound would be a key area of focus. nih.govacs.org

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a central tenet of green chemistry. researchgate.net Research into performing reactions with this compound in these solvents will be a priority. researchgate.net

Catalytic Methods: The use of catalytic amounts of reagents is preferable to stoichiometric amounts as it reduces waste. researchgate.net Future syntheses will focus on developing highly efficient catalytic systems for the functionalization of this compound, including the use of recyclable heterogeneous catalysts. researchgate.net

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Adapting the synthesis of this compound and its derivatives to flow chemistry setups would represent a significant advancement in sustainable manufacturing.

By embracing these green chemistry approaches, the synthesis of valuable nicotinaldehyde derivatives can be made more sustainable and environmentally friendly.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of AI and ML to research involving this compound can take several forms:

Predictive Modeling: ML models can be trained on existing data to predict the biological activity or physical properties of virtual derivatives of this compound. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest predicted potency and most favorable drug-like properties. nih.gov

De Novo Design: Generative AI models can design entirely new molecules based on a set of desired properties. springernature.com By providing the model with the this compound scaffold as a starting point and defining the target activity profile, novel compounds with high potential can be generated for synthetic consideration.

Reaction Prediction and Synthesis Planning: AI tools can assist chemists in designing efficient synthetic routes to target molecules. springernature.com These tools can predict the outcomes of unknown reactions and suggest optimal reaction conditions, streamlining the synthetic process.

Data Analysis and Interpretation: The large datasets generated from high-throughput screening and other experimental techniques can be effectively analyzed using ML algorithms to identify structure-activity relationships (SAR) and gain insights into the molecular mechanisms of action.

The synergy between experimental chemistry and computational modeling will be a powerful driver of future innovation in the field of this compound research. semanticscholar.org

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-Bromo-6-methoxynicotinaldehyde, and what methodological considerations are critical for reproducibility?

- Answer : Synthetic routes often involve halogenation or functional group interconversion. For example, bromination of 6-methoxynicotinaldehyde using brominating agents (e.g., PBr₃ or NBS) under anhydrous conditions is common. Key considerations include temperature control (0–5°C to avoid side reactions) and inert atmosphere (N₂/Ar) to prevent oxidation of the aldehyde group. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended . Validate intermediates using TLC and NMR to confirm regioselectivity .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

- Answer : Combine multiple techniques:

- ¹H/¹³C NMR : Identify methoxy (δ ~3.9 ppm, singlet) and aldehyde protons (δ ~10.2 ppm). Bromine’s deshielding effect distinguishes aromatic protons .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 216.0 (C₇H₆BrNO₂).

- FT-IR : Aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) . Cross-reference with PubChem data (InChIKey: MIVNLXDUQDPXJR-UHFFFAOYSA-N) .

Q. What solvents and storage conditions are optimal for maintaining this compound’s stability?

- Answer : Store at –20°C in amber vials under inert gas. Use anhydrous solvents (e.g., DCM, THF) to prevent hydrolysis of the aldehyde group. Avoid prolonged exposure to light or humidity, which can degrade brominated aromatic systems .

Advanced Research Questions

Q. How can retrosynthetic analysis be applied to design novel derivatives of this compound for medicinal chemistry?

- Answer : Use AI-driven tools (e.g., Reaxys or Pistachio databases) to identify feasible disconnections. The aldehyde group is a strategic site for nucleophilic additions (e.g., Grignard reactions), while the bromine allows cross-coupling (Suzuki, Heck). Prioritize protecting the aldehyde during functionalization steps .

Q. What strategies mitigate conflicting data in regioselective bromination of methoxynicotinaldehyde precursors?

- Answer : Discrepancies in bromination positions (e.g., para vs. ortho) arise from solvent polarity and Lewis acid catalysts. For 6-methoxy specificity, use DMF as a solvent with FeCl₃ to direct bromine to the activated aromatic position. Validate with computational methods (DFT) to compare activation energies of intermediates .

Q. How does the electronic effect of the methoxy group influence the reactivity of this compound in cross-coupling reactions?

- Answer : The methoxy group’s electron-donating nature deactivates the ring, slowing oxidative addition in cross-couplings. Use Pd(OAc)₂ with XPhos ligand to enhance catalytic efficiency. Monitor reaction progress via GC-MS to optimize catalyst loading and temperature (80–100°C) .

Q. What are the challenges in scaling up this compound synthesis, and how can they be addressed methodologically?

- Answer : Key issues include exothermic bromination (risk of thermal runaway) and aldehyde oxidation. Implement slow reagent addition via syringe pumps and in-situ FT-IR to monitor intermediates. For large-scale purification, switch from column chromatography to recrystallization (ethanol/water) .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported melting points or spectral data for this compound?

- Answer : Cross-validate using high-purity standards from authoritative databases (PubChem, Sigma-Aldrich). Replicate synthesis under documented conditions and compare NMR/HRMS with literature. If inconsistencies persist, consider isotopic labeling or single-crystal XRD for unambiguous confirmation .

Q. What methodological rigor is required when comparing catalytic efficiency in halogenated nicotinaldehyde reactions?

- Answer : Standardize reaction parameters (equivalents, solvent, temperature) and use internal standards (e.g., 1,3,5-trimethoxybenzene for GC). Report turnover numbers (TON) and turnover frequencies (TOF) with error margins. Publish raw data (HPLC chromatograms, kinetic plots) for transparency .

Experimental Design Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。